![molecular formula C17H16FNO B1324860 2-Azetidinomethyl-2'-fluorobenzophenone CAS No. 898755-05-0](/img/structure/B1324860.png)
2-Azetidinomethyl-2'-fluorobenzophenone
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Overview
Description
2-Azetidinomethyl-2’-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO . It is used extensively in scientific research and finds applications in various fields such as pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of 2-Azetidinomethyl-2’-fluorobenzophenone is represented by the formula C17H16FNO . The molecular weight of this compound is 269.31300 .Scientific Research Applications
Additional Applications
While the specific applications in other fields require further research, the compound’s unique chemical structure opens up possibilities for its use in a wide range of scientific endeavors.
Analytical Chemistry
As a standard in analytical chemistry, this compound could help in the calibration of instruments and the development of new analytical methods.
Biochemistry Research
In biochemistry, it could be used to study protein interactions, given that benzophenone derivatives can act as photoaffinity labels in the investigation of biological molecules.
This analysis provides an overview of the potential applications of 2-Azetidinomethyl-2’-fluorobenzophenone in various fields of scientific research. Each application leverages the unique chemical properties of the compound, demonstrating its versatility and importance in advancing scientific knowledge and technological development .
Safety and Hazards
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQXZSZNBWEVPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643716 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinomethyl-2'-fluorobenzophenone | |
CAS RN |
898755-05-0 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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